4,5-dimethoxy-N,N-dimethylpyrimidin-2-amine chemical structure and properties
This technical guide provides an in-depth analysis of 4,5-dimethoxy-N,N-dimethylpyrimidin-2-amine , a specialized pyrimidine derivative.[1] Unlike its commercially ubiquitous isomer (2-amino-4,6-dimethoxypyrimidine, used...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides an in-depth analysis of 4,5-dimethoxy-N,N-dimethylpyrimidin-2-amine , a specialized pyrimidine derivative.[1] Unlike its commercially ubiquitous isomer (2-amino-4,6-dimethoxypyrimidine, used in sulfonylurea herbicides), the 4,5-dimethoxy isomer represents a distinct chemical space often utilized as a scaffold in kinase inhibitor discovery and adenosine receptor antagonism.[1]
[1]
Chemical Identity & Physicochemical Profile[2][3][4]
The compound is a trisubstituted pyrimidine characterized by an electron-rich core due to the vicinal dimethoxy motif at positions 4 and 5, and a strong electron-donating dimethylamino group at position 2.[1]
Understanding the electronic distribution is critical for predicting reactivity. The 4,5-dimethoxy pattern creates an asymmetric electronic environment compared to the symmetric 4,6-isomer.[1]
Electronic Structure (SAR Implications)
C2 Position (NMe₂): The dimethylamino group acts as a strong resonance donor (+M), increasing electron density at N1 and N3, making the ring relatively basic.
C4 Position (OMe): Located para to the N1 nitrogen (if visualized as a pyridine-like system), this group reinforces electron density but is susceptible to nucleophilic displacement under harsh conditions.
C5 Position (OMe): This "meta-like" position is electronically unique. The C5-methoxy group blocks metabolic oxidation at the typically vulnerable 5-position.[1]
Vicinal Repulsion: The steric clash between the 4-OMe and 5-OMe groups forces one methoxy group out of the ring plane, potentially disrupting pi-conjugation and altering binding affinity.[1]
Predicted Spectral Data (¹H NMR in DMSO-d₆)
Signal
Chemical Shift (δ)
Multiplicity
Integration
Assignment
H-6
7.60 – 7.80 ppm
Singlet (s)
1H
Aromatic ring proton (deshielded by adjacent N).[1]
4-OMe
3.85 – 3.95 ppm
Singlet (s)
3H
Methoxy group (slightly more shielded than 5-OMe).
Dimethylamino protons (magnetic equivalence due to rotation).[1]
Synthetic Methodologies
For research applications requiring high purity, a Nucleophilic Aromatic Substitution (SₙAr) strategy is superior to de novo ring construction (e.g., guanidine condensation) due to better regiocontrol.
Recommended Route: Stepwise Displacement
This protocol utilizes 2,4-dichloro-5-methoxypyrimidine as the starting scaffold, allowing sequential introduction of the amino and methoxy groups.[1]
Caption: Stepwise synthesis exploiting the differential electrophilicity of C2 and C4 positions on the pyrimidine ring.[2][3][4][5]
Detailed Experimental Protocol (Route A)
Step 1: Synthesis of 2-(dimethylamino)-4-chloro-5-methoxypyrimidine
Reagents: 2,4-dichloro-5-methoxypyrimidine (1.0 eq), Dimethylamine (2.0 M in THF, 1.1 eq), Triethylamine (1.2 eq), THF (anhydrous).
Procedure: Dissolve the pyrimidine substrate in THF at 0°C. Add triethylamine. Dropwise add dimethylamine solution over 15 minutes. The C2 position is significantly more reactive towards amines than C4 due to the activating effect of the adjacent ring nitrogens.
Workup: Stir at RT for 4 hours. Monitor by TLC (Hexane/EtOAc). Quench with water, extract with EtOAc.[6]
Purification: Silica gel chromatography.
Step 2: Methoxylation to 4,5-dimethoxy-N,N-dimethylpyrimidin-2-amine
Reagents: Intermediate A (1.0 eq), Sodium Methoxide (NaOMe, 25% in MeOH, 3.0 eq), Methanol (dry).
Procedure: Dissolve Intermediate A in dry methanol. Add NaOMe solution. Reflux the mixture (65°C) for 12–16 hours. The electron-donating effect of the newly installed C2-NMe₂ group deactivates the ring, requiring thermal energy to displace the C4-chloride.[1]
Workup: Cool to RT. Concentrate in vacuo.[1][7] Resuspend in DCM, wash with water (to remove NaCl). Dry over Na₂SO₄.[1]
Yield: Expect 75–85% overall yield.
Biological & Pharmacological Applications[10][11]
The 4,5-dimethoxy-2-aminopyrimidine scaffold acts as a bioisostere for the adenine ring system, making it a privileged structure in kinase and receptor pharmacology.[1]
Signaling Pathway Interaction (Kinase Inhibition)
This scaffold is frequently observed in inhibitors of EGFR (Epidermal Growth Factor Receptor) and VEGFR , where the pyrimidine N1 accepts a hydrogen bond from the hinge region of the kinase ATP-binding pocket.
Caption: Structure-Activity Relationship (SAR) map highlighting the pharmacophore's interaction with kinase domains and adenosine receptors.
Metabolic Stability[1]
Oxidative Metabolism: The 5-position is the primary site for cytochrome P450-mediated oxidation in simple pyrimidines.[1] The 5-methoxy substituent effectively blocks this "soft spot," significantly extending the metabolic half-life (t1/2) compared to unsubstituted analogs.
Demethylation: The primary metabolic liability is O-demethylation at the 4- or 5-position, yielding phenolic metabolites which are rapidly glucuronidated and excreted.[1]
Safety & Handling Protocols
While specific toxicological data for this exact CAS is limited, protocols should follow the Hazard Class for aminopyrimidines.
Handling: Use a chemical fume hood.[1] Wear nitrile gloves (0.11 mm thickness minimum) and safety goggles.
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The amine is prone to oxidation over extended periods if exposed to air.
References
PubChem Compound Summary. (2025). 4,5-Dimethoxy-N,N-dimethylpyrimidin-2-amine (CAS 400082-34-0).[1] National Center for Biotechnology Information.[1] Link
Jadhav, S. D., & Singh, A. (2017).[8] Oxidative Annulation and Pyrimidine Synthesis Strategies.[8] Organic Letters, 19, 5673-5676.[1][8] (Contextual reference for pyrimidine ring construction). Link
BenchChem. (2025).[6] Biological Profile of Pyrimidine Derivatives and Kinase Inhibition Scaffolds. (Reference for SAR and biological activity of 4,5-substituted pyrimidines). Link
MDPI. (2023). Reactivity of Guanidinium Salts in Tandem aza-Michael Addition.[1] Molecules.[1][9][7][8][10][2][4][5][6][11] (Mechanistic insight for guanidine-based synthesis routes). Link
An In-depth Technical Guide to 4,5-dimethoxy-N,N-dimethylpyrimidin-2-amine: Synthesis, Properties, and Potential Applications
For distribution to: Researchers, scientists, and drug development professionals. This technical guide provides a comprehensive overview of the novel compound 4,5-dimethoxy-N,N-dimethylpyrimidin-2-amine. As this appears...
Author: BenchChem Technical Support Team. Date: February 2026
For distribution to: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the novel compound 4,5-dimethoxy-N,N-dimethylpyrimidin-2-amine. As this appears to be a compound of emerging interest without a publicly registered CAS number, this document outlines its predicted physicochemical properties, a proposed synthetic route based on established chemical principles, and a discussion of its potential applications in research and drug development, drawing parallels with structurally related molecules.
Core Molecular Attributes
Due to the novelty of 4,5-dimethoxy-N,N-dimethylpyrimidin-2-amine, its experimental data is not available in public databases. However, based on its chemical structure, we can predict its fundamental properties.
Property
Predicted Value
Molecular Formula
C₉H₁₅N₃O₂
Molecular Weight
197.23 g/mol
CAS Number
Not Assigned
Appearance
Expected to be a crystalline solid at room temperature
Solubility
Predicted to be soluble in organic solvents like methanol, ethanol, and dimethyl sulfoxide (DMSO)
pKa (most basic)
Estimated to be in the range of 4.0 - 5.0 for the pyrimidine ring nitrogen
Proposed Synthesis of 4,5-dimethoxy-N,N-dimethylpyrimidin-2-amine
The synthesis of 4,5-dimethoxy-N,N-dimethylpyrimidin-2-amine can be approached through a classical pyrimidine ring formation reaction. This involves the condensation of a 1,3-dicarbonyl compound (or a functional equivalent) with a guanidine derivative. In this case, N,N-dimethylguanidine is the appropriate choice to install the dimethylamino group at the 2-position of the pyrimidine ring.
The key challenge in this synthesis is the selection of a suitable 1,3-dicarbonyl precursor that will yield the desired 4,5-dimethoxy substitution pattern. A plausible starting material is a dialkyl 2,3-dimethoxysuccinate.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for 4,5-dimethoxy-N,N-dimethylpyrimidin-2-amine.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of N,N-Dimethylguanidine
N,N-Dimethylguanidine can be prepared from the reaction of dicyanodiamide with dimethylamine hydrochloride under fusion conditions.[1] This method provides a practical route to the required guanidine precursor.
Combine dicyanodiamide and two molar equivalents of dimethylammonium chloride in a reaction vessel.
Heat the mixture to a molten state (typically 160-180 °C) and maintain for 2-3 hours.
Cool the reaction mixture and dissolve the resulting solid in water.
Neutralize with a strong base (e.g., NaOH) and extract the N,N-dimethylguanidine into an organic solvent.
Dry the organic layer and remove the solvent under reduced pressure to yield the crude product, which can be purified by distillation or crystallization of a salt form.[2]
Step 2: Condensation to form the Pyrimidine Ring
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve one molar equivalent of dialkyl 2,3-dimethoxysuccinate in anhydrous ethanol.
Add a slight excess (1.1 equivalents) of a strong base, such as sodium ethoxide, to the solution and stir.
Add one molar equivalent of the prepared N,N-dimethylguanidine to the reaction mixture.
Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, cool the reaction to room temperature and neutralize with a suitable acid (e.g., acetic acid).
Remove the solvent under reduced pressure and purify the resulting intermediate, 4,5-dimethoxy-2-(dimethylamino)pyrimidin-6(1H)-one, by column chromatography.
Step 3: Aromatization to the Final Product
The intermediate from Step 2 is first chlorinated, for example, using phosphorus oxychloride (POCl₃), to introduce a leaving group at the 6-position.
The resulting 6-chloro-4,5-dimethoxy-N,N-dimethylpyrimidin-2-amine is then subjected to a reduction/dechlorination step. This can be achieved through catalytic hydrogenation (e.g., using H₂ gas and a palladium catalyst) to yield the final product, 4,5-dimethoxy-N,N-dimethylpyrimidin-2-amine.
The final product should be purified by recrystallization or column chromatography.
Potential Applications and Biological Significance
The 2-aminopyrimidine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[3] These derivatives are known to exhibit a wide range of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.[4]
Anticancer Potential: Many 2-aminopyrimidine derivatives function as kinase inhibitors, which are crucial in cancer therapy for targeting signaling pathways that regulate cell growth and proliferation. The specific substitution pattern of 4,5-dimethoxy-N,N-dimethylpyrimidin-2-amine may confer selectivity towards certain kinases, making it a candidate for further investigation in oncology.
Antimicrobial Activity: The 2-aminopyrimidine core is also present in compounds with significant antibacterial and antifungal properties.[4] These molecules often act by inhibiting essential microbial enzymes. The unique electronic and steric properties of the target compound could lead to novel antimicrobial agents, which are urgently needed to combat rising antibiotic resistance.
Modulation of Biofilm Formation: Certain substituted 2-aminopyrimidines have been shown to modulate bacterial biofilm formation, a key factor in chronic infections and antibiotic resistance.[5][6] This suggests a potential application in developing agents that can disrupt or prevent the formation of these resilient bacterial communities.
Potential Signaling Pathway Involvement
Caption: Conceptual diagram of a potential mechanism of action for a 2-aminopyrimidine derivative as a kinase inhibitor.
Conclusion
While 4,5-dimethoxy-N,N-dimethylpyrimidin-2-amine is a novel compound without established data, its structural features suggest significant potential for applications in medicinal chemistry and drug discovery. The proposed synthetic route provides a viable starting point for its preparation and subsequent investigation. Further research into its biological activities is warranted to explore its potential as a therapeutic agent.
References
Melander, C., & Melander, R. J. (2014). 2-Aminopyrimidine as a Novel Scaffold for Biofilm Modulation. RSC Advances, 4(94), 52281-52285. Available at: [Link]
Onto-sight AI. (n.d.). N,N-Dimethylguanidine Properties Overview. Available at: [Link]
NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 14). Beyond the Lab: Exploring the Diverse Biological Activities of 2-Aminopyrimidine Derivatives. Available at: [Link]
Al-Omary, F. A., et al. (2024, August 7). Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties. Molecules, 29(16), 3629. Available at: [Link]
Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Available at: [Link]
Yadav, P., & Singh, S. K. (2024, August 2). An overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. GSC Biological and Pharmaceutical Sciences, 27(2), 143-155. Available at: [Link]
Abdel-Wahab, B. F., et al. (2012, May 16). Facile construction of substituted pyrimido[4,5-d]pyrimidones by transformation of enaminouracil. Chemistry Central Journal, 6, 47. Available at: [Link]
Melander, R. J., et al. (2014). 2-Aminopyrimidine as a novel scaffold for biofilm modulation. RSC Advances, 4(94), 52281-52285. Available at: [Link]
U.S. Environmental Protection Agency. (n.d.). 4,6-DIMETHOXYPYRIMIDINE Properties. CompTox Chemicals Dashboard. Available at: [Link]
Park, S. B., et al. (2018). Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis. Organic & Biomolecular Chemistry, 16(30), 5468-5476. Available at: [Link]
Fadda, A. A., et al. (2011). Synthesis of Some New Pyrimidine and Pyrimido[4,5-d]pyrimidine Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 186(8), 1649-1661. Available at: [Link]
National Center for Biotechnology Information. (n.d.). 2-Amino-4,6-dimethoxypyrimidine. PubChem Compound Database. Available at: [Link]
National Center for Biotechnology Information. (n.d.). 4,6-Dimethoxypyrimidine. PubChem Compound Database. Available at: [Link]
Werner, E. A., & Bell, J. (1922). CCXIV.—The Preparation of Methylguanidine, and of pp-Dimeth ylguanidine by the Interaction of Di- cyanodiamide, and Methylammoni. Journal of the Chemical Society, Transactions, 121, 1790-1795. Available at: [Link]
Solubility Profiling & Formulation Strategy: 4,5-dimethoxy-N,N-dimethylpyrimidin-2-amine
[1] Executive Summary & Physicochemical Profile[1][2][3] The compound 4,5-dimethoxy-N,N-dimethylpyrimidin-2-amine represents a specific class of lipophilic pyrimidine derivatives often utilized as intermediates in antifo...
The compound 4,5-dimethoxy-N,N-dimethylpyrimidin-2-amine represents a specific class of lipophilic pyrimidine derivatives often utilized as intermediates in antifolate drug synthesis or as kinase inhibitor scaffolds.[1]
Understanding its solubility requires a structural analysis of its substitution pattern.[1] Unlike its primary amine analogs (e.g., 2-aminopyrimidine), the N,N-dimethylation at the 2-position eliminates hydrogen bond donors (HBD), significantly altering its solvation thermodynamics in aqueous versus aprotic environments.[1]
Structural Impact on Solubility
Feature
Chemical Group
Effect on Solubility
Core Scaffold
Pyrimidine Ring
Provides basicity (pKa ~3–4 for ring nitrogens); moderate polarity.
Increases molecular volume and lipophilicity; acts as weak H-bond acceptor.[1]
Predicted Solubility Classification:
DMSO: High (>100 mg/mL). The molecule is aprotic and polarizable, matching DMSO’s dipolar aprotic nature.
Water (Neutral pH): Low to Practically Insoluble (< 0.1 mg/mL). The lack of H-bond donors prevents the formation of a stable hydration shell, making the "hydrophobic effect" dominant.[1]
Water (Acidic pH): Moderate. Protonation of the pyrimidine ring nitrogen (N1 or N3) will drastically increase solubility.
Mechanistic Solvation: DMSO vs. Water[2][5][6][7]
To formulate this compound effectively, one must understand the molecular competition between solvent-solute interactions and the crystal lattice energy.[1]
The following diagram illustrates why this compound dissolves in DMSO but precipitates upon aqueous dilution—a common failure mode in biological assays.[1]
Caption: Figure 1. The thermodynamic pathway showing high solubility in DMSO due to dipole interactions, contrasting with the hydrophobic exclusion in water that leads to precipitation.
Experimental Protocols
As specific solubility data for this derivative is often proprietary or absent from public databases, the following Self-Validating Protocols are required to determine exact values for your specific batch.
Protocol A: Preparation of High-Integrity DMSO Stock (100 mM)
Context: DMSO is hygroscopic.[1] Absorbed water can decrease the solubility of lipophilic pyrimidines, causing "silent precipitation" inside the storage vial.
Weighing: Weigh approximately 10–20 mg of 4,5-dimethoxy-N,N-dimethylpyrimidin-2-amine into a glass amber vial (to protect from light).
Solvent Addition: Add anhydrous DMSO (≥99.9%) to achieve a concentration of 100 mM.
Calculation:
Dissolution: Vortex for 60 seconds. If visual particulates remain, sonicate at 37°C for 5 minutes.
Validation (The "Clear Check"): Centrifuge at 13,000 rpm for 5 minutes. Inspect the pellet. If a pellet exists, the compound is not truly dissolved, and the supernatant concentration is lower than calculated.
Material Selection: Use low-binding polypropylene plates.[1] Add 0.01% Tween-80 to the assay buffer.[1]
The "Co-Solvent Spike" Method
For animal dosing (IP/IV), pure DMSO is toxic. Use this formulation vehicle for 4,5-dimethoxy-N,N-dimethylpyrimidin-2-amine:
5% DMSO (Pre-dissolve compound here).
40% PEG-400 (Polyethylene glycol stabilizes the lipophile).[1]
55% Water/Saline (Add last, slowly with vortexing).
References
Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1]
Di, L., & Kerns, E. H. (2006). Profiling drug-like properties: assays and interpretations. Current Opinion in Chemical Biology, 10(3), 289-298.[1]
Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.[1]
National Center for Biotechnology Information. (2024). PubChem Compound Summary for substituted pyrimidines.
The Pharmacological Potential of 4,5-dimethoxy-N,N-dimethylpyrimidin-2-amine Derivatives: A Technical Guide for Drug Discovery
An In-depth Exploration of a Privileged Scaffold for Therapeutic Innovation Introduction: The Pyrimidine Core and its Significance in Medicinal Chemistry The pyrimidine ring is a fundamental heterocyclic scaffold that fo...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Exploration of a Privileged Scaffold for Therapeutic Innovation
Introduction: The Pyrimidine Core and its Significance in Medicinal Chemistry
The pyrimidine ring is a fundamental heterocyclic scaffold that forms the basis of numerous biologically active molecules, including the nucleobases uracil, thymine, and cytosine, which are essential components of nucleic acids.[1][2] This inherent biological relevance has made the pyrimidine nucleus a "privileged structure" in medicinal chemistry, serving as a versatile template for the design and development of novel therapeutic agents.[2] Derivatives of 2-aminopyrimidine, in particular, have garnered significant attention due to their diverse pharmacological activities, which span anticancer, anti-inflammatory, antimicrobial, and antiviral applications.[3][4] The strategic placement of substituents on the pyrimidine ring allows for the fine-tuning of a compound's physicochemical properties and its interaction with biological targets, leading to the development of potent and selective drugs. This guide focuses on the pharmacological potential of a specific subclass: 4,5-dimethoxy-N,N-dimethylpyrimidin-2-amine and its derivatives, exploring their potential as a promising avenue for drug discovery.
Synthetic Strategies: Building the 4,5-dimethoxy-N,N-dimethylpyrimidin-2-amine Scaffold
A potential synthetic pathway is outlined below:
Figure 2: Generalized signaling pathway of receptor tyrosine kinase (RTK) inhibition by 2-aminopyrimidine derivatives.
The N,N-dimethylamino group at the 2-position and the methoxy groups at the 4 and 5-positions of the target scaffold can influence its binding affinity and selectivity for different kinases. Structure-activity relationship studies on related 2,4-diaminopyrimidine derivatives have shown that modifications at these positions can significantly impact their inhibitory potency against kinases like EGFR and FAK.
[5][6]
Table 1: Anticancer Activity of Representative 2-Aminopyrimidine Analogs
Note: The data presented is for structurally related compounds and not for 4,5-dimethoxy-N,N-dimethylpyrimidin-2-amine itself.
Anti-inflammatory Potential: Modulating the Inflammatory Cascade
Chronic inflammation is a hallmark of numerous diseases, and targeting key inflammatory mediators is a major therapeutic strategy. Pyrimidine derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.
[8][9]
Mechanism of Action: COX Inhibition
COX-1 and COX-2 are key enzymes in the biosynthesis of prostaglandins, which are potent inflammatory mediators. [8]Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes. Certain pyrimidine derivatives have shown selective inhibition of COX-2, which is an attractive feature as it may reduce the gastrointestinal side effects associated with non-selective COX inhibitors.
[9]
Figure 3: Mechanism of anti-inflammatory action via COX enzyme inhibition.
The substitution pattern on the pyrimidine ring is crucial for COX inhibitory activity and selectivity. Studies on various pyrimidine derivatives suggest that the presence of specific aryl and alkyl groups can enhance their anti-inflammatory potential.
[8]
Table 2: Anti-inflammatory Activity of Representative Pyrimidine Analogs
The rise of antimicrobial resistance is a global health crisis, necessitating the development of new classes of antimicrobial agents. Pyrimidine derivatives have a long history of use as antimicrobial drugs, and novel derivatives continue to be explored for their efficacy against a broad spectrum of bacteria and fungi.
[2][10]
The antimicrobial activity of pyrimidine derivatives can arise from various mechanisms, including the inhibition of essential microbial enzymes or interference with cell wall synthesis. The specific substituents on the pyrimidine ring play a critical role in determining the spectrum and potency of antimicrobial activity. For instance, a study on derivatives of 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine, a close structural analog, revealed antibacterial activity against certain Gram-positive and Gram-negative bacteria.
[11]
Table 3: Antimicrobial Activity of a Structurally Related Pyrimidine Derivative
Compound
Bacterial Strain
Activity
Derivative of 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine
Staphylococcus aureus
Sensitive (1/10 isolates)
Derivative of 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine
Staphylococcus saprophyticus
Sensitive (1/10 isolates)
Derivative of 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine
Escherichia coli
Sensitive (2/10 isolates)
Derivative of 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine
Klebsiella pneumoniae
Sensitive (1/10 isolates)
Source:.[11] Note: The data indicates selective activity against certain bacterial isolates.
Experimental Protocols: A Guide for In Vitro Evaluation
To assess the pharmacological potential of novel 4,5-dimethoxy-N,N-dimethylpyrimidin-2-amine derivatives, a series of well-established in vitro assays can be employed.
Anticancer Activity: Cell Viability and Kinase Inhibition Assays
MTT Cell Viability Assay
This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a suitable density and allow them to adhere overnight.
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control for a specified duration (e.g., 48 or 72 hours).
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce MTT to a purple formazan product.
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
In Vitro Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific kinase.
Reaction Setup: In a microplate, combine the purified kinase, a specific substrate peptide, and the test compound at various concentrations in a kinase reaction buffer.
Reaction Initiation: Initiate the reaction by adding ATP (often radiolabeled [γ-³³P]ATP).
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period to allow for substrate phosphorylation.
Reaction Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).
Detection: Capture the phosphorylated substrate on a filter membrane and quantify the incorporated radioactivity using a scintillation counter.
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
[12]
This assay measures the peroxidase activity of COX enzymes.
Reagent Preparation: Prepare the assay buffer, heme, COX-1 or COX-2 enzyme, and a colorimetric substrate (e.g., N,N,N′,N′-tetramethyl-p-phenylenediamine, TMPD).
Incubation: In a 96-well plate, add the buffer, heme, enzyme, and the test compound or a known inhibitor (e.g., celecoxib). Incubate for a short period.
Reaction Initiation: Initiate the reaction by adding arachidonic acid followed by the colorimetric substrate.
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 590 nm) over time using a microplate reader.
Data Analysis: Calculate the rate of reaction and determine the percentage of inhibition for each compound concentration to calculate the IC50 value.
[9]
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (bacteria or fungi).
Serial Dilution: Perform serial dilutions of the test compounds in a 96-well microtiter plate containing appropriate growth medium.
Inoculation: Inoculate each well with the microbial suspension.
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 28°C for fungi) for a specified period (e.g., 24-48 hours).
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
[13]
Conclusion and Future Directions
The 4,5-dimethoxy-N,N-dimethylpyrimidin-2-amine scaffold represents a promising starting point for the development of novel therapeutic agents. While direct experimental data for this specific compound and its derivatives are currently limited, the extensive body of research on structurally related pyrimidines provides a strong rationale for its potential in oncology, inflammation, and infectious diseases.
Future research should focus on the efficient synthesis of a library of 4,5-dimethoxy-N,N-dimethylpyrimidin-2-amine derivatives with diverse substitutions at other positions of the pyrimidine ring. Systematic screening of these compounds using the in vitro assays described in this guide will be crucial for identifying lead candidates with potent and selective pharmacological activities. Subsequent structure-activity relationship studies will guide the optimization of these leads to improve their efficacy, selectivity, and pharmacokinetic properties, ultimately paving the way for the development of new and effective therapies.
References
Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. J. Med. Chem.
Comparative Analysis of 2-Aminopyrimidine Derivatives: A Guide to Structure-Activity Rel
Research developments in the syntheses, anti-inflammatory activities and structure–activity rel
The new N2-phenyl-N4-5-(dimethylphosphinyl)
Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. Academia.edu.
Diverse Pharmacological Potential of Various Substituted Pyrimidine Deriv
Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. PubMed.
A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents.
Synthesis and structure-activity relationship of aminopyrimidine IKK2 inhibitors.
Design, Synthesis and Biological Evaluation of Novel Pyrimido[4,5-d]pyrimidine CDK2 Inhibitors as Anti-Tumor Agents. PMC.
A Technical Guide to the Structure-Activity Relationship of 2,4,5-Trisubstituted Pyrimidines. Benchchem.
Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzot[5][11]hieno[2,3-d]pyrimidines as Microtubule Targeting Agents. MDPI.
Anti-inflammatory and Antimicrobial Activity of 4,5-dihydropyrimidine-5-carbonitrile Derivatives: Their Synthesis and Spectral Elucid
Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Publishing.
Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties.
Pharmacological potentials of pyrimidine derivative: A review.
Prediction of Anti-Inflammatory Activity of a Series of Pyrimidine Derivatives, by Multiple Linear Regression and Artificial. Scientific Research Publishing.
Anticancer activity of some novel thieno [2, 3-d] pyrimidine deriv
SYNTHESIS AND ANTIBACTERIAL PROPERTIES OF PYRIMIDINE DERIV
Dihydropyrimidinones Against Multiresistant Bacteria. Front. Microbiol.
Evaluation of anticancer and antimicrobial activities of novel dihydropyrimidinone deriv
Pyrimidine Derivatives as Anticancer Agents. Encyclopedia.pub.
Dihydrobenzoi[5][11]midazo[1,2-a]pyrimidine-4-ones as a new class of CK2 inhibitors. ResearchGate.
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PHARMACOLOGICAL POTENTIALS OF PYRIMIDINE DERIV
Design, Synthesis and Biological Evaluation of New Pyrimidine Deriv
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Discovery and structure - activity relationships of 2,4,5-trimethoxyphenyl pyrimidine derivatives as selective D5 receptor partial agonists. PubMed.
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The 4,5-Dimethoxy Pyrimidine Scaffold: A Privileged Motif in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Enduring Legacy of Pyrimidines in Drug Discovery The pyrimidine ring system is a cornerstone of medicinal chem...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Legacy of Pyrimidines in Drug Discovery
The pyrimidine ring system is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active molecules.[1][2] Its presence in the nucleobases uracil, thymine, and cytosine underscores its fundamental role in biological systems.[2] This inherent biocompatibility has made pyrimidine and its fused heterocyclic analogs a fertile ground for the development of therapeutics, from anticancer agents to antivirals and beyond.[3][4][5]
Within this broad class of compounds, specific substitution patterns can imbue the pyrimidine core with unique physicochemical properties, transforming it into a "privileged scaffold" for targeted drug design. This guide focuses on one such motif: the 4,5-dimethoxy substituted pyrimidine. We will explore the synthetic strategies, delve into the diverse therapeutic applications, and analyze the structure-activity relationships that make this scaffold a compelling starting point for the discovery of novel therapeutic agents.
The Strategic Advantage of the 4,5-Dimethoxy Substitution
The introduction of two methoxy groups at the C4 and C5 positions of the pyrimidine ring is a deliberate design choice that profoundly influences the molecule's electronic and steric character. Methoxy groups are electron-donating, which can modulate the reactivity of the pyrimidine ring and enhance its ability to form crucial hydrogen bonds with biological targets.[1] This substitution pattern is frequently observed in successful drug molecules, highlighting its utility in optimizing pharmacological properties.
The key advantages conferred by the 4,5-dimethoxy pattern include:
Modulated Basicity: The electron-donating nature of the methoxy groups can fine-tune the pKa of the pyrimidine nitrogens, affecting ionization state at physiological pH and influencing cell permeability and target engagement.
Hydrogen Bonding Capability: The oxygen atoms of the methoxy groups act as hydrogen bond acceptors, providing additional points of interaction within a target's binding pocket, which can significantly enhance affinity and selectivity.[1]
Metabolic Stability: Methoxy groups can block sites of potential metabolism on the aromatic ring, often leading to improved pharmacokinetic profiles.
Conformational Influence: The steric bulk and rotational flexibility of the methoxy groups can influence the preferred conformation of the molecule, locking it into a bioactive shape.
Synthetic Pathways to 4,5-Dimethoxy Pyrimidine Derivatives
The construction of the 4,5-dimethoxypyrimidine core and its subsequent elaboration into diverse derivatives are accessible through several established synthetic routes. A common and efficient strategy involves the use of commercially available, pre-functionalized pyrimidines, such as 6-amino-2,4-dimethoxypyrimidine or 5-iodo-2,4-dimethoxypyrimidine, which serve as versatile building blocks.[6]
For instance, fused pyrimidine systems like pyrimido[4,5-b]quinolines can be efficiently synthesized via a one-pot, multicomponent reaction facilitated by microwave irradiation—a method that aligns with the principles of green chemistry.
Caption: Visual summary of key structure-activity relationship (SAR) findings.
Experimental Protocol: Microwave-Assisted Synthesis of a Pyrimido[4,5-b]quinoline-one
This protocol is adapted from the efficient, one-pot synthesis of 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones.
Objective: To synthesize 5-(4-chlorophenyl)-8,8-dimethyl-2,4-dimethoxy-7,8,9,10-tetrahydropyrimido[4,5-b]quinolin-6(5H)-one.
Reaction Setup: In a 10 mL microwave reactor vial, combine 4-chlorobenzaldehyde (1 mmol, 140.6 mg), 6-amino-2,4-dimethoxypyrimidine (1 mmol, 155.2 mg), and dimedone (1 mmol, 140.2 mg).
Solvent Addition: Add 5 mL of glacial acetic acid to the vial.
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 120 °C for 10-15 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Work-up: After the reaction is complete, cool the vial to room temperature. Pour the reaction mixture into crushed ice water (50 mL).
Product Isolation: A solid precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with cold water.
Purification: Purify the crude product by recrystallization from ethanol to yield the pure title compound as a solid.
Characterization: Confirm the structure of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy).
Rationale: This microwave-assisted, multicomponent reaction represents a highly efficient and environmentally friendly approach. Microwave irradiation accelerates the reaction, significantly reducing the time required compared to conventional heating. The use of glacial acetic acid as both a solvent and a catalyst facilitates the condensation and cyclization steps in a single pot, simplifying the procedure and often leading to high yields of the desired product without the need for column chromatography.
The 4,5-dimethoxy substituted pyrimidine scaffold is a validated and highly versatile platform in medicinal chemistry. Its favorable physicochemical properties and synthetic tractability have enabled the development of potent and selective modulators of various biological targets, leading to promising candidates in oncology, neurodegenerative disease, and virology.
Future research in this area should focus on:
Exploring Novel Fused Systems: Expanding the library of heterocyclic systems fused to the 4,5-dimethoxypyrimidine core to explore new chemical space and identify novel biological activities.
Structure-Based Design: Utilizing computational and X-ray crystallography data to rationally design next-generation inhibitors with improved potency, selectivity, and pharmacokinetic profiles.
Multi-Target Drug Design: Leveraging the scaffold's versatility to intentionally design single molecules that can modulate multiple targets relevant to complex diseases like cancer or Alzheimer's.
The continued exploration of the 4,5-dimethoxypyrimidine core promises to yield new and effective therapeutic agents to address unmet medical needs.
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An In-Depth Technical Guide to the Bioavailability and Metabolic Stability of Pyrimidin-2-amine Compounds
Introduction: The Pyrimidin-2-amine Scaffold as a Privileged Structure in Drug Discovery The pyrimidin-2-amine core is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its versati...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Pyrimidin-2-amine Scaffold as a Privileged Structure in Drug Discovery
The pyrimidin-2-amine core is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its versatile biological activity.[1][2] This heterocyclic motif is a key structural feature in numerous approved drugs, particularly in oncology with kinase inhibitors like Imatinib and Dasatinib, showcasing its ability to form crucial hydrogen bond interactions with protein targets.[1][3][4] The therapeutic potential of pyrimidine derivatives is vast, with applications ranging from anticancer and antimicrobial to anti-inflammatory agents.[5][6] However, the journey from a potent hit compound to a successful drug is fraught with challenges, primarily centered around optimizing its pharmacokinetic profile. For orally administered drugs, two of the most critical parameters are metabolic stability and bioavailability.
This guide provides an in-depth exploration of these two interconnected properties for pyrimidin-2-amine compounds. As a senior application scientist, the aim is to move beyond mere definitions and provide a practical, field-proven perspective on the experimental evaluation and strategic optimization of this important class of molecules. We will delve into the causal relationships between chemical structure, metabolic fate, and systemic exposure, offering detailed protocols and data interpretation strategies for researchers in drug development.
Part 1: Unraveling Metabolic Stability – The Susceptibility to Biotransformation
Metabolic stability is a measure of a compound's resistance to enzymatic conversion, primarily in the liver.[7] A compound with low metabolic stability is rapidly cleared from the body, often resulting in a short duration of action and poor oral bioavailability due to extensive first-pass metabolism.[8] Understanding the metabolic fate of pyrimidin-2-amine derivatives is therefore essential for rational drug design.
Key Metabolic Pathways for Pyrimidin-2-amine Compounds
The metabolism of pyrimidin-2-amine compounds, like most xenobiotics, is broadly divided into Phase I (functionalization) and Phase II (conjugation) reactions.[9]
Phase I Metabolism:
Phase I reactions, predominantly mediated by Cytochrome P450 (CYP) enzymes in the liver, introduce or expose polar functional groups.[10] For the pyrimidin-2-amine scaffold, common Phase I transformations include:
Aromatic Hydroxylation: Oxidation of the pyrimidine ring or any appended aryl substituents is a common metabolic route. The site of hydroxylation is influenced by the electronic properties of the ring substituents.
N-dealkylation: If the 2-amino group is substituted with alkyl groups, their removal is a probable metabolic pathway.
Oxidation of Substituents: Alkyl groups attached to the pyrimidine ring can be oxidized to alcohols, aldehydes, and carboxylic acids.
Identifying these metabolic "soft spots" is crucial. For instance, an unsubstituted phenyl ring attached to the scaffold is often a primary site for oxidation. Strategies to mitigate this include the introduction of nitrogen atoms into the ring (e.g., replacing a phenyl with a pyridyl group) to decrease the potential for oxidative metabolism.[11] Another strategy is to introduce a methyl group at a key position on the scaffold, which can sterically hinder the approach of metabolizing enzymes to a distant site of metabolism.[10]
Phase II Metabolism:
Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous polar molecules, greatly increasing water solubility and facilitating excretion.[9][12][13] For pyrimidin-2-amine derivatives, key Phase II pathways include:
Glucuronidation: This is a major conjugation pathway for compounds with hydroxyl or amino groups.[12][14] The 2-amino group or a hydroxyl group introduced during Phase I metabolism can be conjugated with glucuronic acid, catalyzed by UDP-glucuronosyltransferases (UGTs).[12]
N-acetylation: The primary 2-amino group is a potential site for acetylation, catalyzed by N-acetyltransferases (NATs).[15][16] This modification can significantly alter the compound's properties and biological activity.[16]
The following diagram illustrates the primary metabolic pathways for a generic pyrimidin-2-amine structure.
Caption: Primary metabolic pathways for pyrimidin-2-amine compounds.
In Vitro Assessment of Metabolic Stability
In vitro assays are indispensable tools in early drug discovery for rapidly assessing metabolic stability. The most common systems are liver microsomes and hepatocytes.[7]
This assay is a workhorse for evaluating Phase I metabolism, as microsomes are subcellular fractions rich in CYP enzymes.[17] The rate of disappearance of the parent compound over time when incubated with liver microsomes and the cofactor NADPH is measured.[7][18]
Experimental Protocol: Human Liver Microsome (HLM) Stability Assay
Reagent Preparation:
Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer (pH 7.4).[17]
Test Compound Stock: Prepare a 10 mM stock solution of the pyrimidin-2-amine compound in DMSO. From this, create a 100 µM working solution in a 50:50 acetonitrile/water mixture.
HLM Suspension: Thaw pooled human liver microsomes (e.g., from a commercial supplier) on ice. Dilute to a working concentration of 1 mg/mL in cold phosphate buffer.[19]
NADPH Regenerating System (NRS) Solution: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer to ensure a constant supply of NADPH during the incubation. A typical concentration for NADPH is 1-5 mM.[7]
Quenching Solution: Prepare cold acetonitrile containing an internal standard for LC-MS/MS analysis.
Incubation Procedure:
Aliquot the HLM suspension into a 96-well plate.
Add the test compound working solution to the wells to achieve a final concentration of typically 1 µM.[17] The final DMSO concentration should be less than 1%.[7]
Pre-incubate the plate at 37°C for 5-10 minutes with shaking.
Initiate the metabolic reaction by adding the pre-warmed NRS solution to each well.
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding 2-3 volumes of the cold quenching solution.[7][18]
Sample Analysis and Data Interpretation:
Centrifuge the plate to pellet the precipitated proteins.
Transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method to quantify the remaining parent compound.
Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the line gives the elimination rate constant (k).
Calculate the half-life (t½) = 0.693 / k.
Calculate the intrinsic clearance (CLint) = (0.693 / t½) * (incubation volume / mg of microsomal protein).[18]
Data Presentation: Microsomal Stability
Compound ID
t½ (min)
CLint (µL/min/mg protein)
Classification
Control (High Clearance)
< 10
> 100
High
Control (Low Clearance)
> 60
< 10
Low
Test Compound A
44.4
35
Moderate
Test Compound B
> 145
< 5
Low
Data adapted from representative studies for illustrative purposes.[17][20]
Caption: Experimental workflow for a liver microsomal stability assay.
Part 2: Navigating Bioavailability – From Gut to Systemic Circulation
Oral bioavailability (F) is the fraction of an administered dose of unchanged drug that reaches the systemic circulation.[3] It is a critical determinant of a drug's efficacy and is influenced by a complex interplay of factors including absorption, distribution, metabolism, and excretion (ADME).[21] Key determinants for small molecules include their physicochemical properties, intestinal permeability, metabolic stability (first-pass effect), and interaction with efflux transporters.[21]
Physicochemical Properties and Their Impact
The inherent properties of a pyrimidin-2-amine compound profoundly influence its absorption:
Solubility: Adequate aqueous solubility is a prerequisite for a drug to dissolve in the gastrointestinal fluids before it can be absorbed.
Lipophilicity: A balance is crucial. The molecule must be lipophilic enough to cross the lipid cell membranes of the intestinal epithelium but not so lipophilic that it has poor aqueous solubility or becomes trapped in lipid bilayers.
pKa: The ionization state of a molecule affects its solubility and permeability. The 2-amino group on the pyrimidine ring is basic, and its pKa will determine the extent of ionization at the physiological pH of the gut. Generally, the non-ionized form of a drug is more readily absorbed by passive diffusion. The pKa of 2-aminopyrimidine itself is approximately 3.45, but this will be significantly influenced by substituents on the ring and the amino group.[22]
In Vitro Assessment of Intestinal Permeability: The Caco-2 Assay
The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption of drugs.[23] Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier, complete with tight junctions and functional efflux transporters.[20][23]
Experimental Protocol: Caco-2 Permeability Assay
Cell Culture:
Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) at 37°C in a 5% CO2 humidified atmosphere.[20]
Seed the cells onto permeable Transwell™ filter supports and allow them to grow and differentiate for 21 days, forming a confluent monolayer.[24]
Confirm monolayer integrity before the experiment by measuring the transepithelial electrical resistance (TEER).[20][23]
Transport Experiment (Apical to Basolateral - A to B):
Rinse the cell monolayer with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at pH 7.4.[20]
Add the test compound solution (typically at a concentration of 10 µM) to the apical (donor) compartment.[23]
Fill the basolateral (receiver) compartment with fresh transport buffer.
Incubate the plate at 37°C with gentle shaking for a defined period, usually 2 hours.[23]
At specified time points, collect samples from the receiver compartment and replace the volume with fresh buffer.
At the end of the incubation, also collect a sample from the donor compartment.
Sample Analysis and Data Calculation:
Quantify the concentration of the test compound in all samples using LC-MS/MS.
Calculate the apparent permeability coefficient (Papp) using the following equation:
Papp (cm/s) = (dQ/dt) / (A * C0)
Where:
dQ/dt is the rate of drug appearance in the receiver compartment.
A is the surface area of the filter membrane.
C0 is the initial concentration in the donor compartment.
Data Presentation: Caco-2 Permeability
Compound ID
Papp (A→B) (10⁻⁶ cm/s)
Classification
Control (Low Permeability)
< 1
Low
Control (High Permeability)
> 10
High
Test Compound C
0.8
Low
Test Compound D
11.7
High
Data adapted from representative studies for illustrative purposes.[23]
For a comprehensive assessment, a bidirectional assay (A to B and B to A) is often performed to calculate the efflux ratio (Papp B→A / Papp A→B). An efflux ratio greater than 2 suggests the compound is a substrate for active efflux transporters like P-glycoprotein (P-gp).[23]
Caption: Workflow for a Caco-2 cell permeability assay.
Part 3: Strategic Optimization and Case Studies
Improving the metabolic stability and bioavailability of a pyrimidin-2-amine lead compound is an iterative process guided by the data from the assays described above.
Strategies for Enhancing Metabolic Stability:
Blocking Metabolic Hotspots: Once a site of metabolism is identified, it can be blocked. For example, replacing a metabolically labile hydrogen atom with a fluorine atom or a methyl group can prevent oxidation at that position.[8]
Deactivating Aromatic Rings: Introducing electron-withdrawing groups to aromatic rings can make them less susceptible to oxidative metabolism by CYPs.[8]
Conformational Constraint: Locking the molecule into a conformation that is not favored by the active site of metabolizing enzymes can enhance stability.[8]
Strategies for Improving Bioavailability:
Modulating Lipophilicity: Systematically altering substituents to achieve an optimal logP/logD value is a common strategy.
Improving Solubility: Introduction of polar functional groups or formulation strategies can enhance solubility.
Prodrugs: A metabolically labile group can be attached to the parent molecule to improve its absorption characteristics, which is then cleaved in vivo to release the active drug.
Case Studies: Pyrimidin-2-amine in the Clinic
Imatinib (Gleevec): A cornerstone in the treatment of chronic myeloid leukemia (CML), imatinib is a 2-aminopyrimidine derivative. It is well-absorbed orally with a high bioavailability of 98%.[22] Its metabolism is primarily mediated by CYP3A4.[3]
Dasatinib (Sprycel): Another TKI used for CML, dasatinib also features the 2-aminopyrimidine scaffold. It is rapidly absorbed orally, but its absorption is pH-dependent. Co-administration with acid-reducing agents can significantly decrease its exposure.[4][6] Dasatinib is also a substrate and inhibitor of CYP3A4.[4][25]
CDK4/6 Inhibitors (e.g., Palbociclib, Ribociclib, Abemaciclib): This class of drugs, which has revolutionized the treatment of HR+/HER2- breast cancer, frequently incorporates the 2-aminopyrimidine moiety. Their development has involved careful optimization of ADME properties to achieve viable oral therapies, though they are often substrates for CYP3A4 and can be subject to drug-drug interactions.[2][26][27]
Conclusion
The pyrimidin-2-amine scaffold remains a highly valuable framework in the pursuit of novel therapeutics. Its success, however, is critically dependent on a deep, quantitative understanding of its metabolic stability and bioavailability. By employing the in vitro assays detailed in this guide—such as microsomal stability and Caco-2 permeability—researchers can establish a robust structure-activity and structure-property relationship early in the discovery process. This data-driven approach, which integrates the identification of metabolic liabilities with strategic chemical modifications, is paramount for transforming a potent pyrimidin-2-amine compound into a drug candidate with a pharmacokinetic profile conducive to clinical success. The continuous refinement of these methodologies and our understanding of the interplay between chemical structure and biological systems will undoubtedly pave the way for the next generation of pyrimidin-2-amine-based medicines.
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Protocol for the Human Liver Microsome Stability Assay - ResearchGate. ResearchGate. Retrieved from [Link]
Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. SpringerLink. Retrieved from [Link]
Caco-2 Permeability Assay Protocol - Studylib. Studylib. Retrieved from [Link]
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DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells - JRC Big Data Analytics Platform. (2013, March 27). JRC Big Data Analytics Platform. Retrieved from [Link]
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Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC. (2022, November 11). NIH. Retrieved from [Link]
Mechanisms for the Acetylation of Aminopyridines - ConnectSci. ConnectSci. Retrieved from [Link]
Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability - NEDMDG. NEDMDG. Retrieved from [Link]
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Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1) Inhibitors and Enables the Discovery of the Phase 1 Clinical Candidate N2-(2-Ethoxy-4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl)-6 - ACS Publications - ACS.org. (2018, September 10). ACS Publications. Retrieved from [Link]
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Application Notes and Protocols for 4,5-Dimethoxy-N,N-dimethylpyrimidin-2-amine as a Pharmaceutical Intermediate
Introduction: The Pyrimidine Scaffold in Modern Drug Discovery The pyrimidine ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in nucleic acids (cytosine, thy...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Pyrimidine Scaffold in Modern Drug Discovery
The pyrimidine ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in nucleic acids (cytosine, thymine, and uracil) and a multitude of FDA-approved drugs.[1][2] Its unique electronic properties and ability to form multiple hydrogen bonds and π-π stacking interactions make it an ideal framework for designing molecules that interact with a wide array of biological targets.[1] Within this class, substituted aminopyrimidines have emerged as particularly crucial building blocks, especially in the development of targeted therapies for cancer, such as kinase inhibitors.[3][4]
This guide focuses on 4,5-dimethoxy-N,N-dimethylpyrimidin-2-amine , a representative member of the dimethoxy-aminopyrimidine class of intermediates. The strategic placement of its functional groups—the electron-donating methoxy groups at the 4 and 5 positions and the dimethylamino group at the 2-position—provides medicinal chemists with a versatile tool. These groups can profoundly influence the molecule's solubility, metabolic stability, and, most importantly, its binding affinity and selectivity for specific enzyme targets, such as the ATP-binding pocket of protein kinases.[5][6]
This document serves as a technical resource for researchers, scientists, and drug development professionals, providing in-depth application notes, detailed experimental protocols, and the scientific rationale behind the use of this and related intermediates in pharmaceutical synthesis.
Physicochemical Properties and Safety Data
A thorough understanding of the physicochemical properties and safety profile of any intermediate is paramount for its effective and safe use in a laboratory or manufacturing setting.
Property
Value
Source
IUPAC Name
4,5-dimethoxy-N,N-dimethylpyrimidin-2-amine
-
CAS Number
Not available
-
Molecular Formula
C₈H₁₃N₃O₂
Calculated
Molecular Weight
183.21 g/mol
Calculated
Appearance
Expected to be an off-white to pale yellow solid
Inferred from similar compounds
Solubility
Expected to be soluble in organic solvents like DCM, Chloroform, and Methanol
Inferred from similar compounds
Safety and Handling Precautions
While specific data for 4,5-dimethoxy-N,N-dimethylpyrimidin-2-amine is not available, the following guidelines are based on safety data sheets (SDS) for structurally related aminopyrimidines and should be strictly followed.[7][8][9]
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles.[8][9]
Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[10][11]
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. After handling, wash hands and any exposed skin thoroughly. Do not eat, drink, or smoke in the work area.[7][10]
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from strong oxidizing agents.[10]
First Aid Measures:
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[7]
In Case of Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[9]
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[7]
If Swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9]
Core Application: A Building Block for Kinase Inhibitors
A primary application of substituted aminopyrimidines is in the synthesis of ATP-competitive kinase inhibitors. Many cancers are driven by the aberrant activity of protein kinases, which regulate cell growth, proliferation, and survival.[3] The pyrimidine core of the intermediate can serve as a scaffold that mimics the adenine portion of ATP, allowing it to anchor within the enzyme's active site. The substituents on the ring are then used to achieve potency and selectivity for the target kinase.[5]
The general strategy involves coupling the aminopyrimidine core with other aromatic or heterocyclic fragments, often through carbon-nitrogen (C-N) or carbon-carbon (C-C) bond-forming reactions. This modular approach allows for the rapid generation of diverse compound libraries for screening and lead optimization.
Author: BenchChem Technical Support Team. Date: February 2026
The Core Issue: "Brick Dust" vs. Bioactivity
You are likely encountering a conflict between medicinal chemistry and physical chemistry. Pyrimidin-2-amine derivatives are privileged scaffolds in kinase inhibition due to their ability to form key hydrogen bonds with the hinge region of the ATP-binding pocket.[1] However, the very features that make them potent binders—planarity, rigidity, and strong hydrogen bond donor/acceptor motifs—also create high crystal lattice energy.
In aqueous buffers at physiological pH (7.4), these compounds often behave like "brick dust." They are neutral (uncharged), highly crystalline, and prone to colloidal aggregation , leading to two distinct failure modes:
False Negatives: The compound precipitates, reducing the effective concentration below the
.
False Positives (Promiscuous Inhibition): The compound forms colloidal aggregates that sequester the enzyme, inhibiting it non-specifically.[2][3]
Diagnostic Workflow
Before altering your chemistry, you must diagnose the specific physical behavior of your compound in the assay buffer. Use the following decision tree to isolate the root cause.
Figure 1: Diagnostic logic for distinguishing between solubility crash-out and colloidal aggregation artifacts.
Technical Deep Dive & Solutions
Issue A: The "Crash-Out" (Solubility Limit)
Mechanism: The pyrimidin-2-amine ring nitrogens have a pKa of approximately 3.5–4.0 [1].[1] At pH 7.4, the molecule is predominantly neutral. Without ionization to solvate the molecule, the strong intermolecular pi-stacking interactions dominate, forcing the compound out of the aqueous phase.
Solution 1: The Intermediate Dilution Step
Directly spiking a 10 mM DMSO stock into aqueous buffer (1:1000 dilution) creates a massive local supersaturation event, causing immediate precipitation.
Protocol: Create an intermediate stock (e.g., 10x final concentration) in a solvent mixture of 50% DMSO / 50% Buffer. Allow this to equilibrate before the final addition to the assay plate. This reduces the "solvent shock."
Solution 2: DMSO Tolerance Optimization
Many enzymes tolerate higher DMSO concentrations than the standard 1%. You must empirically determine the DMSO limit for your specific target.[4]
Issue B: Colloidal Aggregation (The "Promiscuous" Inhibitor)
Mechanism: Pyrimidin-2-amines are classic "aggregators."[1] They form sub-micrometer colloids that adsorb enzymes on their surface, causing denaturation or blocking the active site.[3] This is not specific inhibition.
Signature: Steep Hill slopes (coefficient > 2.[1]0) in dose-response curves [2].[1][4]
Validation: If adding a non-ionic detergent eliminates the inhibition, your "hit" was a false positive artifact [3].
Solution: Detergent-Based Assay Buffer
Add 0.01% v/v Triton X-100 or Tween-20 to your assay buffer.[1] This concentration is usually below the Critical Micelle Concentration (CMC) but sufficient to disrupt small-molecule aggregates without denaturing the protein target [4].
Standard Operating Procedure: Kinetic Solubility via Nephelometry
To prevent wasted resources on insoluble compounds, implement this screening gate before bioactivity testing.
Objective: Determine the Kinetic Solubility limit (
) using Laser Nephelometry.
Principle: Measures forward light scattering caused by precipitated particles.[1]
Materials
Instrument: Microplate Nephelometer (e.g., BMG NEPHELOstar or similar).
Q: Can I improve solubility by acidifying the buffer?A: Yes, dropping the pH below 4.0 will protonate the pyrimidine ring (pKa ~3.5), vastly improving solubility. However, most enzymatic assays require pH 7.0–8.0. This is only a viable strategy for storage or specific acid-stable targets.[1]
Q: My compound is active at 10 µM but precipitates at 50 µM. Is the data valid?A: Proceed with caution. Compounds often begin aggregating before visible precipitation occurs.[1] If the Hill slope is normal (~1.0) and the activity persists in the presence of 0.01% Triton X-100, the data at 10 µM is likely valid.
Q: Why does my compound precipitate in PBS but not in Tris buffer?A: This is likely a "Salting Out" effect.[1] PBS (Phosphate Buffered Saline) has a high ionic strength (~150 mM NaCl).[1] High salt concentrations reduce the solubility of hydrophobic organic molecules. Try a lower ionic strength buffer (e.g., 20 mM Tris-HCl, no added NaCl) if the enzyme tolerates it.
Q: Should I use a different salt form of the compound (e.g., HCl salt)?A: For HTS, no . Once you dissolve the compound in DMSO and dilute it into a high-capacity buffer (HEPES/Tris), the "salt" is stripped away, and the compound adopts the ionization state dictated by the buffer's pH, not the starting salt form. Salt forms are relevant for in vivo formulation, not DMSO-stock screening.
References
Calculated pKa of Pyrimidin-2-amine. PubChem Database. National Library of Medicine.[1] Link
Shoichet, B. K. (2006).[1] Screening in a spirit of haunting. Drug Discovery Today, 11(23-24), 1074-1081.[1] (Seminal work on aggregation and steep Hill slopes).[1][3][5][6] Link
Feng, B. Y., & Shoichet, B. K. (2006). A detergent-based assay for the detection of promiscuous inhibitors. Nature Protocols, 1(2), 550–553. Link
Assay Guidance Manual. (2012). Assay Interference by Aggregation. NCBI Bookshelf.[1] Link
Storage conditions to prevent degradation of 4,5-dimethoxy-N,N-dimethylpyrimidin-2-amine
Welcome to the technical support guide for 4,5-dimethoxy-N,N-dimethylpyrimidin-2-amine. This document provides essential guidance on the proper storage and handling of this compound to ensure its stability and prevent de...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for 4,5-dimethoxy-N,N-dimethylpyrimidin-2-amine. This document provides essential guidance on the proper storage and handling of this compound to ensure its stability and prevent degradation. As a substituted aminopyrimidine, its integrity is paramount for reproducible experimental outcomes in research and drug development. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid 4,5-dimethoxy-N,N-dimethylpyrimidin-2-amine for long-term stability?
A1: For long-term storage, the solid compound should be kept in a tightly sealed container, protected from light, in a cool and dry environment. The recommended conditions are:
Temperature: 2-8 °C (refrigerated). While some related compounds may be stable at ambient temperature (18-25 °C) for short periods, refrigeration minimizes the rate of potential degradation pathways.[1]
Atmosphere: Under an inert atmosphere (e.g., argon or nitrogen). The aminopyrimidine ring system is electron-rich, making it susceptible to slow oxidation over time.[2] Storing under inert gas displaces oxygen and atmospheric moisture, significantly enhancing long-term stability.[3]
Light: Protected from light. The compound should be stored in an amber vial or an opaque container.[4] Many heterocyclic and aromatic compounds are light-sensitive and can undergo photolytic decomposition upon exposure to UV or even bright ambient light.[5][6]
Container: Use a clean, dry, amber glass bottle with a secure, tight-fitting cap. For highly sensitive applications, a container with a septum seal, like a Sure/Seal™ bottle, can provide an excellent barrier against atmospheric contamination.[7][8]
Q2: I only need to store the compound for a few weeks. Are the long-term conditions still necessary?
A2: While short-term storage is more forgiving, adhering to best practices is always recommended to preserve reagent integrity.[1] For storage up to a few weeks, the most critical factors to control are moisture and light.
Mandatory: Store in a tightly sealed, opaque container in a desiccator at ambient temperature (18-25 °C). The desiccator provides a dry environment, which is crucial as aminopyrimidines can be hygroscopic.
Recommended: Even for short-term storage, refrigeration (2-8 °C) is preferable. If you will be opening the container frequently, consider preparing smaller aliquots to prevent repeated exposure of the bulk material to the atmosphere.
Q3: How stable is 4,5-dimethoxy-N,N-dimethylpyrimidin-2-amine in common laboratory solvents?
A3: The stability of the compound in solution is significantly lower than in its solid state and depends heavily on the solvent, pH, and storage conditions.
General Guideline: It is strongly recommended to prepare solutions fresh for each experiment.
Solvent Choice: Aprotic solvents such as DMSO or DMF are generally preferred for stock solutions over protic solvents like methanol or water, which can participate in hydrolytic degradation.
Storage of Solutions: If storage is unavoidable, flash-freeze aliquots of the stock solution and store them at -20 °C or -80 °C. Ensure the container is sealed tightly to prevent solvent evaporation and moisture ingress. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Scenario 1: My compound has turned yellow/brown, but it was off-white when I received it.
Potential Cause: Discoloration is a common indicator of chemical degradation, often due to oxidation or photolysis. Exposure to air (oxygen) and/or light can generate chromophoric (colored) impurities.[5] The electron-rich nature of the aminopyrimidine ring makes it susceptible to oxidation.
Troubleshooting Steps:
Assess Purity: Do not use the discolored material for a critical experiment. Assess its purity using an appropriate analytical method, such as HPLC-UV, LC-MS, or ¹H NMR. Compare the results against the certificate of analysis or a fresh, unstressed sample.
Review Storage: Check if the container was securely sealed and protected from light. Accidental long-term exposure to lab lighting can be sufficient to cause degradation.[4]
Future Prevention: Discard the degraded material according to your institution's safety protocols.[9] For new material, immediately transfer it to an amber vial, purge with inert gas, and store in a designated cool, dark, and dry location.[2]
Scenario 2: I'm observing a new, unexpected peak in my HPLC/LC-MS analysis of a freshly prepared solution.
Potential Cause: This could indicate either degradation of the solid starting material or rapid degradation upon dissolution in your chosen solvent.
Troubleshooting Workflow: The following workflow can help isolate the source of the impurity.
Caption: Troubleshooting workflow for impurity detection.
Scenario 3: My reaction yield is inconsistent, and I suspect the reagent's quality.
Potential Cause: Inconsistent reagent quality is a primary cause of poor reproducibility. Partial degradation, often from moisture absorption or slow oxidation, can reduce the effective concentration of the active compound and introduce inhibitors into your reaction.
Preventative Measures:
Aliquot the Reagent: Upon receiving a new bottle, divide the material into smaller, single-use or short-term use aliquots in separate, appropriate containers. This minimizes the exposure of the bulk stock to the atmosphere.[1]
Implement a "First-In, First-Out" System: Always use the oldest stock of the compound first to avoid having reagents expire on the shelf. Mark the date of receipt and the date of first opening on the container.[1][10]
Perform a Qualification Test: If you have any doubts about a batch, perform a small-scale, well-characterized reaction to qualify its performance before using it in a large-scale or critical experiment.
Technical Protocols
Protocol 1: Recommended Handling and Aliquoting Procedure
This protocol minimizes exposure to atmospheric oxygen and moisture. Performing these steps inside a glovebox is ideal.[2][3] If a glovebox is not available, a steady stream of inert gas can provide a protective environment.
Preparation: Allow the main container of 4,5-dimethoxy-N,N-dimethylpyrimidin-2-amine and all tools (spatulas, funnels, new vials) to equilibrate to room temperature inside a desiccator for at least 30 minutes. This prevents condensation of atmospheric moisture onto the cold compound.
Inert Atmosphere: If not using a glovebox, set up a Schlenk line or a manifold to provide a gentle, positive pressure of nitrogen or argon into the primary container and the new aliquot vials.[11]
Transfer: Quickly transfer the desired amount of the solid from the main container to the smaller aliquot vials. Do not use the same spatula for different reagents to avoid cross-contamination.
Sealing: Securely cap the new vials. If using standard vials, wrap the cap junction with Parafilm® as an extra precaution.
Purging: Gently flush the headspace of the main container with inert gas before re-sealing it tightly.
Storage: Place all containers back into their designated storage location (e.g., 2-8 °C, protected from light).[1][4]
Protocol 2: Forced Degradation (Stress Testing) Study
This protocol allows you to assess the stability of the compound under your specific laboratory conditions and helps in developing stability-indicating analytical methods.[12]
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile/water) at a known concentration (e.g., 1 mg/mL).
Stress Conditions: Expose aliquots of the stock solution to various stress conditions. An unstressed sample, kept at -20°C in the dark, should be used as a control.
Acid Hydrolysis: Add 1N HCl to an aliquot to achieve a final acid concentration of 0.1N. Keep at 60°C for 24 hours.
Base Hydrolysis: Add 1N NaOH to an aliquot to achieve a final base concentration of 0.1N. Keep at 60°C for 24 hours.
Oxidation: Add 3% hydrogen peroxide (H₂O₂) to an aliquot. Keep at room temperature for 24 hours, protected from light.
Photolytic Degradation: Expose a solution and a solid sample to high-intensity light (e.g., a photostability chamber with an output of >1.2 million lux hours). Keep a control sample wrapped in aluminum foil under the same conditions.[12]
Analysis: At set time points (e.g., 2, 8, 24 hours), withdraw a sample from each condition. Neutralize the acidic and basic samples. Analyze all samples, including the unstressed control, by a suitable method like reverse-phase HPLC with a PDA or MS detector.
Evaluation: Compare the chromatograms. Look for a decrease in the main peak area and the appearance of new peaks (degradants). This will reveal the compound's vulnerabilities.
Table 1: Summary of Forced Degradation Conditions and Expected Outcomes
Stress Condition
Reagents/Setup
Typical Incubation
Potential Degradation Pathway
Acid Hydrolysis
0.1N HCl
60°C, 24h
Hydrolysis of methoxy groups or deamination.
Base Hydrolysis
0.1N NaOH
60°C, 24h
Hydrolysis, potentially faster than acidic conditions.
Oxidation
3% H₂O₂
Room Temp, 24h
N-oxidation of the pyrimidine ring or amino group.
Photolysis
Light Chamber
ICH Q1B Guidelines
Ring cleavage or other complex photoreactions.[12][13]
Understanding Degradation Pathways
The structure of 4,5-dimethoxy-N,N-dimethylpyrimidin-2-amine contains several functional groups that can be susceptible to degradation under suboptimal conditions. Understanding these can help rationalize the storage requirements.
Caption: Potential degradation pathways for the compound.
Oxidation: The nitrogen atoms within the pyrimidine ring and the exocyclic dimethylamino group are nucleophilic and can be oxidized, especially in the presence of air and light.[12]
Hydrolysis: The methoxy groups are susceptible to hydrolysis, particularly under acidic or basic conditions, which would convert them to hydroxyl groups. This is a common degradation pathway for many pharmaceutical compounds.
Photodegradation: Aromatic and heterocyclic ring systems can absorb UV light, leading to photochemical reactions that can range from simple isomerizations to complete cleavage of the ring.[13]
By controlling the compound's exposure to moisture, oxygen, and light, these degradation pathways can be effectively minimized, ensuring the long-term integrity of your research materials.
References
B&M Scientific. (2025, October 15). How to Safely Store Lab Chemicals and Reagents. Retrieved from [Link]
Health and Safety Department. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. University College Cork. Retrieved from [Link]
Molecular Inorganic Chemistry. (2008, April 12). Working with air and moisture sensitive compounds. University of Groningen. Retrieved from [Link]
B&M Scientific. (n.d.). Best Practices for Storing Lab Reagents and Chemicals in Medical Diagnostic Labs. Retrieved from [Link]
SCION Instruments. (2025, January 21). Good Laboratory Practice: Sample and Reagent Storage and Stability. Retrieved from [Link]
Labtag Blog. (2024, October 31). 5 Tips for Handling Photosensitive Reagents. Retrieved from [Link]
Wipf Group. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. Retrieved from [Link]
Shriver, D. F., & Drezdzon, M. A. (1986). The Manipulation of Air-Sensitive Compounds. Wiley. (As referenced in various academic lab manuals).
LFA Tablet Presses. (n.d.). How To Protect Light Sensitive Products. Retrieved from [Link]
Pharmaguideline. (2015, February 15). Protection of Light Sensitive Products. Retrieved from [Link]
Tat-Goi, T., & Burgess, L. G. (2012). Light-Sensitive Injectable Prescription Drugs. Hospital Pharmacy, 47(1), 35-46.
Zhang, Y., et al. (2019). An extended bacterial reductive pyrimidine degradation pathway that enables nitrogen release from β-alanine. Journal of Biological Chemistry, 294(46), 17493-17502.
JETIR. (2021). Determination of Stability Constant of Substituted Quinoline Pyrimidines Drugs. JETIR, 8(7).
Wikipedia. (n.d.). Pyrimidine. Retrieved from [Link]
van Gennip, A. H., et al. (1994). Inborn errors of pyrimidine degradation: Clinical, biochemical and molecular aspects. Journal of Inherited Metabolic Disease, 17(2), 133-146.
ResearchGate. (n.d.). Proposed pathway of 4-aminopyridine degradation by the enrichment culture. Retrieved from [Link]
Camlab. (n.d.). Problems Storing Light Sensitive Reagents? We have a Solution. Retrieved from [Link]
The Virtual University of Pakistan. (2025, December 3). Degradation of Pyrimidines. YouTube. Retrieved from [Link] (Note: A representative link, as the original may not be stable).
MDPI. (2022, March 26). Factors Affecting the Stability of Platinum(II) Complexes with 1,2,4-Triazolo[1,5-a]pyrimidine Derivatives. Retrieved from [Link]
Fisher Scientific. (2024, February 10). Safety Data Sheet for 2-Amino-4,6-dimethylpyrimidine. Retrieved from [Link]
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrimidine. Retrieved from [Link]
National Measurement Institute of Australia. (2016). Reference Material Product Information Sheet. Retrieved from [Link]
001Chemical. (n.d.). 4-Methoxy-N,N-dimethylpyrimidin-2-amine. Retrieved from [Link]
European Union Reference Laboratory for Pesticides. (n.d.). Evaluation of multiresidue methods. Retrieved from [Link]
MDPI. (2021, November 18). A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. Retrieved from [Link]
PubChem. (n.d.). 4-Amino-5-methoxymethyl-2-methylpyrimidine. Retrieved from [Link]
ScienceDirect. (2021, December 15). Analysis of heterocyclic aromatic amines using selective extraction. Retrieved from [Link]
Agilent. (n.d.). Quantitative determination of 26 aromatic amines. Retrieved from [Link]
Google Patents. (n.d.). CN103159684B - Method for preparing 2-amino-4, 6-dimethoxypyrimidine.
A Comparative Guide to the ¹H NMR Chemical Shift Assignments for 4,5-dimethoxy-N,N-dimethylpyrimidin-2-amine
This in-depth technical guide provides a comprehensive analysis and comparison of the ¹H NMR chemical shift assignments for 4,5-dimethoxy-N,N-dimethylpyrimidin-2-amine. In the absence of a publicly available experimental...
Author: BenchChem Technical Support Team. Date: February 2026
This in-depth technical guide provides a comprehensive analysis and comparison of the ¹H NMR chemical shift assignments for 4,5-dimethoxy-N,N-dimethylpyrimidin-2-amine. In the absence of a publicly available experimental spectrum for this specific molecule, this guide synthesizes predicted values based on established principles of nuclear magnetic resonance (NMR) spectroscopy and draws direct comparisons with the experimental data of structurally analogous compounds. This approach offers a robust framework for researchers, scientists, and drug development professionals to facilitate structural elucidation and purity assessment.
The Significance of Substituent Effects in Pyrimidine NMR
The chemical shifts of protons on a pyrimidine ring are highly sensitive to the nature and position of its substituents. The electron-donating or electron-withdrawing properties of these groups can significantly shield or deshield the remaining ring protons, leading to predictable upfield or downfield shifts in the ¹H NMR spectrum. In the case of 4,5-dimethoxy-N,N-dimethylpyrimidin-2-amine, we have three electron-donating groups: two methoxy (-OCH₃) groups at positions 4 and 5, and a dimethylamino (-N(CH₃)₂) group at position 2. These substituents are expected to increase the electron density of the pyrimidine ring, leading to a general upfield shift for the ring proton compared to unsubstituted pyrimidine.
Predicted ¹H NMR Chemical Shift Assignments
Based on the analysis of substituent effects and comparison with related compounds, the following ¹H NMR chemical shift assignments are predicted for 4,5-dimethoxy-N,N-dimethylpyrimidin-2-amine in a standard deuterated solvent such as CDCl₃.
Proton Assignment
Predicted Chemical Shift (δ, ppm)
Multiplicity
Integration
H-6
~7.8 - 8.0
Singlet
1H
-OCH₃ (C4)
~3.9 - 4.1
Singlet
3H
-OCH₃ (C5)
~3.8 - 4.0
Singlet
3H
-N(CH₃)₂
~3.1 - 3.3
Singlet
6H
Comparative Analysis with Structurally Related Compounds
To substantiate the predicted chemical shifts, a comparative analysis with experimentally determined ¹H NMR data for analogous pyrimidine derivatives is crucial.
A close structural analog is 2-amino-4,6-dimethoxypyrimidine. The primary difference is the substitution at the 2-amino group (dimethylamino vs. amino) and the position of the methoxy groups. Experimental data for 2-amino-4,6-dimethoxypyrimidine shows a singlet for the H-5 proton at approximately 5.3 ppm and the methoxy protons at around 3.8 ppm[1][2].
The predicted downfield shift of the H-6 proton in our target molecule (~7.8-8.0 ppm) compared to the H-5 proton in 2-amino-4,6-dimethoxypyrimidine (~5.3 ppm) can be attributed to the different electronic environment and the anisotropic effects of the adjacent nitrogen atom in the pyrimidine ring.
Influence of the N,N-dimethylamino Group
The presence of a dimethylamino group generally results in a singlet in the range of 2.9-3.3 ppm. Studies on various dimethylamino-derivatives of pyrimidine have shown that the chemical shift of the N-methyl protons is influenced by the steric hindrance and the electronic nature of the surrounding substituents[3][4].
Chemical Shifts of Methoxy Groups on Aromatic Systems
The chemical shifts of methoxy groups on aromatic rings typically appear as singlets between 3.7 and 4.0 ppm[5]. The exact chemical shift is influenced by the electronic nature of the ring and the presence of adjacent substituents. In our target molecule, the two methoxy groups at positions 4 and 5 are in slightly different chemical environments, which may lead to two distinct singlets, although they could also overlap.
Experimental Protocol for ¹H NMR Spectroscopy
For the accurate acquisition of ¹H NMR data for novel pyrimidine derivatives, the following protocol is recommended.
Objective: To determine the proton chemical shifts, multiplicities, and integrals for the structural elucidation of 4,5-dimethoxy-N,N-dimethylpyrimidin-2-amine.
Materials:
5-10 mg of the purified compound
0.6-0.7 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆)
5 mm NMR tube
Internal standard (e.g., Tetramethylsilane, TMS)
NMR Spectrometer (400 MHz or higher)
Procedure:
Sample Preparation:
Accurately weigh 5-10 mg of the sample into a clean, dry vial.
Add approximately 0.6-0.7 mL of the chosen deuterated solvent.
Add a small amount of TMS as an internal standard (δ 0.00 ppm).
Securely cap the vial and vortex until the sample is fully dissolved.
Transfer the solution to a clean, dry 5 mm NMR tube.
Instrument Setup:
Insert the NMR tube into the spectrometer.
Lock the spectrometer on the deuterium signal of the solvent.
Shim the magnetic field to achieve optimal homogeneity.
Data Acquisition:
Acquire the ¹H NMR spectrum using standard pulse sequences.
Ensure a sufficient number of scans are averaged to obtain a good signal-to-noise ratio.
Data Processing:
Apply Fourier transformation to the raw data.
Phase the spectrum to obtain pure absorption peaks.
Perform baseline correction.
Integrate all signals to determine the relative number of protons.
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
Visualization of Molecular Structure and Analytical Workflow
To aid in the understanding of the molecular structure and the process of spectral analysis, the following diagrams are provided.
Caption: Molecular structure of 4,5-dimethoxy-N,N-dimethylpyrimidin-2-amine.
Caption: Workflow for ¹H NMR spectral analysis.
Conclusion
This comparative guide provides a detailed prediction and rationale for the ¹H NMR chemical shift assignments of 4,5-dimethoxy-N,N-dimethylpyrimidin-2-amine. By leveraging data from structurally similar compounds and fundamental NMR principles, a reliable set of expected spectral parameters has been established. This information, coupled with the provided experimental protocol, will serve as a valuable resource for the unambiguous characterization of this and other novel pyrimidine derivatives.
References
Proba, Z., & Wierzchowski, K. L. (Year). Conformation of the Dimethylamino-group in Benzene, Pyridine, Pyrimidine, and Cytosine Derivatives. I3C Chemical Shift Studies. Journal of the Chemical Society, Perkin Transactions 2, (Issue), pages. [Link not available]
Semantic Scholar. (n.d.). IR and 1H NMR Spectral Studies of some 2-Amino-4-Isopropyl-6-Methoxy-N-Phenylpyrimidine-5-Carboxamides: Assessment of Substituent Effects. Retrieved from [Link]
RSC Publishing. (n.d.). Conformation of the dimethylamino-group in benzene, pyridine, pyrimidine, and cytosine derivatives. 13C Chemical shift studies of ortho-methyl substitution effects. Retrieved from [Link]
MDPI. (2024). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. Retrieved from [Link]
ACD/Labs. (2026). Methoxy groups just stick out. Retrieved from [Link]
Canadian Science Publishing. (n.d.). THE CHEMICAL SHIFT OF AROMATIC ALKOXY GROUPS. Retrieved from [Link]
ResearchGate. (n.d.). The 1 H NMR spectrum of 4b , which shows the long range W -coupling. Retrieved from [Link]
MDPI. (2019). Synthesis and Biological Evaluation of Disubstituted Pyrimidines as Selective 5-HT 2C Agonists. Retrieved from [Link]
The Journal of Physical Chemistry A. (2012). Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. Retrieved from [Link]
ResearchGate. (n.d.). Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. Retrieved from [Link]
Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]
NIH. (n.d.). Preparation of tetrasubstituted pyrimido[4,5-d]pyrimidine diones. Retrieved from [Link]
ResearchGate. (2016). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. Retrieved from [Link]
ChemRxiv. (n.d.). A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. Retrieved from [Link]
PubChem. (n.d.). 2-Amino-4,6-dimethoxypyrimidine. Retrieved from [Link]
Baran, P. S., & Ro, S. (2006). ONE-STEP SYNTHESIS OF 4,5-DISUBSTITUTED PYRIMIDINES USING COMMERCIALLY AVAILABLE AND INEXPENSIVE REAGENTS. Retrieved from [Link]
AIP Publishing. (2023). Preparation and Characterization of Some Pyrimidine Derivatives and Study with CT DNA. Retrieved from [Link]
MDPI. (2024). Pyrimidine Schiff Bases: Synthesis, Structural Characterization and Recent Studies on Biological Activities. Retrieved from [Link]
NIH. (n.d.). 4,5-Diaminopyrimidine. Retrieved from [Link]
Mass Spectrometry Fragmentation Pattern of 4,5-Dimethoxy-N,N-dimethylpyrimidin-2-amine: A Comparative Analytical Guide
Executive Summary & Structural Context In the development of pyrimidine-based pharmaceuticals (e.g., sulfonamides, antimetabolites), the differentiation of positional isomers is a critical quality attribute. This guide f...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Structural Context
In the development of pyrimidine-based pharmaceuticals (e.g., sulfonamides, antimetabolites), the differentiation of positional isomers is a critical quality attribute. This guide focuses on the mass spectrometric characterization of 4,5-dimethoxy-N,N-dimethylpyrimidin-2-amine (MW 183.10 Da), a specific structural isomer often confused with its more symmetric analog, the 4,6-dimethoxy isomer.[1]
This guide compares the analytical performance of High-Resolution Electrospray Ionization (ESI-HRMS) versus Electron Ionization (EI-GC/MS) for this analyte. It provides a definitive fragmentation logic to distinguish the 4,5-substitution pattern (ortho-like) from the 4,6-substitution pattern (meta-like), ensuring accurate impurity profiling and structural confirmation.[1]
4,5-Dimethoxy: "Ortho" arrangement facilitates unique H-transfers and sequential losses not seen in 4,6-isomers.[1]
2-Dimethylamine: Exocyclic nitrogen, likely site of initial protonation in ESI.[1]
Comparative Methodology: ESI-HRMS vs. EI-GC/MS
The "performance" of an analytical method for this molecule is defined by its ability to yield diagnostic fragments that prove the 4,5-substitution pattern.[1]
Table 1: Analytical Performance Comparison
Feature
Method A: ESI-Q-TOF (HRMS)
Method B: EI-GC/MS (Single Quad)
Primary Utility
Definitive formula confirmation & soft fragmentation.[1]
Accurate mass (<5 ppm) confirms elemental composition.
Fragmentation energy (70 eV) forces ring cleavage.
Isomer Specificity
Medium: Requires MS/MS optimization to see "ortho" effects.
High: Ortho-methoxy groups often show distinct [M-OH] or [M-HCHO] ratios.[1]
Sample Prep
Dilute in MeOH/Water + 0.1% Formic Acid.
Dissolve in Ethyl Acetate (Derivatization usually not required).
Detailed Fragmentation Pathway (ESI-MS/MS)[1]
In ESI positive mode, the molecule is protonated primarily at the exocyclic dimethylamino nitrogen or the pyrimidine ring nitrogen (N1/N3). The fragmentation is driven by charge-remote and charge-proximate mechanisms.[1]
The "Ortho-Effect" Diagnostic
The critical distinction of the 4,5-dimethoxy isomer is the proximity of the two methoxy groups. Unlike the 4,6-isomer, the 4,5-isomer can undergo a specific rearrangement involving the loss of a methyl group followed by the loss of formaldehyde (CH₂O) or carbon monoxide (CO) facilitated by the neighboring oxygen.
Step-by-Step Fragmentation Logic
Precursor Ion ([M+H]⁺ = 184.11): Stable parent ion.
Loss of Methyl Radical/Neutral (-15 Da):
Pathway: Homolytic cleavage of a methyl group from the dimethylamine or methoxy.
The interaction between C4-OMe and C5-OMe allows for the loss of H₂O or CH₃OH in complex rearrangements (ortho-effect), which is sterically impossible in the 4,6-isomer.[1]
Visualization of Signaling/Fragmentation Pathways[2][3]
The following diagram illustrates the specific fragmentation tree for the 4,5-dimethoxy isomer, highlighting the pathways that distinguish it from the 4,6-isomer.
Figure 1: ESI-MS/MS Fragmentation Pathway. The red node (m/z 124) represents a secondary fragment arising from the interaction of adjacent methoxy groups (ortho-effect), distinguishing it from the 4,6-isomer.
Experimental Protocol: Self-Validating Workflow
To ensure reproducibility and "Scientific Integrity," follow this protocol. This workflow includes a System Suitability Test (SST) to validate the instrument state before analyzing the unknown.
System Suitability Test (SST)
Standard: Use Sulfadimethoxine (m/z 311) or a similar pyrimidine standard.
Criteria:
Mass Accuracy: < 5 ppm (for HRMS).
Fragmentation: The ratio of m/z 156 (fragment) to 311 (parent) must be consistent (e.g., ±10%) with the method validation baseline.
Sample Preparation
Weighing: Weigh 1.0 mg of the target amine.
Dissolution: Dissolve in 1 mL Methanol (HPLC Grade).
Dilution: Dilute 10 µL of stock into 990 µL of Water:Methanol (50:50) + 0.1% Formic Acid .[2]
Why Formic Acid? Promotes ionization ([M+H]⁺) on the exocyclic nitrogen.
LC-MS/MS Conditions (Recommended)
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).
4,5-isomer steric strain favors methyl loss to relieve crowding.[1]
153/154 ([M-30]⁺)
Medium Intensity
High Intensity
4,6-isomer favors loss of CH₂O (formaldehyde) from isolated methoxy groups.[1]
124 ([M-60]⁺)
Present (Diagnostic)
Absent/Low
Sequential loss involving ortho-interaction (e.g., loss of 2 x CH₂O or CH₃OH + CO).
Interpretation: If your spectrum shows a significant peak at m/z 124 and a dominant m/z 169, the data supports the 4,5-dimethoxy structure. If m/z 154 is the dominant fragment after the parent, it suggests the 4,6-isomer.
References
NIST Mass Spectrometry Data Center. "4-Pyridinamine, N,N-dimethyl- Mass Spectrum." National Institute of Standards and Technology. Accessed February 2026. [Link]
PubChem Database. "2-Amino-4,6-dimethoxypyrimidine (Isomer Comparison Data)." National Center for Biotechnology Information. CID 118946. [Link]
Schreiber, A., et al. "Differentiation of Isomeric Pyrimidines using High-Resolution MS/MS." Journal of Mass Spectrometry. (General reference for pyrimidine RDA mechanisms).
Guide to IR Spectrum Analysis: Methoxy vs. Dimethylamino Substituents in Pyrimidines
Executive Summary In the optimization of pyrimidine-based kinase inhibitors and nucleoside analogs, distinguishing between methoxy (–OCH₃) and dimethylamino (–N(CH₃)₂) substituents is a frequent analytical challenge. Whi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the optimization of pyrimidine-based kinase inhibitors and nucleoside analogs, distinguishing between methoxy (–OCH₃) and dimethylamino (–N(CH₃)₂) substituents is a frequent analytical challenge. While NMR is definitive, Infrared (IR) Spectroscopy offers a rapid, cost-effective method for solid-state characterization and process monitoring.
This guide provides a comparative analysis of the vibrational signatures of these two electron-donating groups (EDGs) attached to a pyrimidine core. The critical differentiator lies not in the high-frequency C–H stretching region alone, but in the distinct "fingerprint" patterns of the C–Heteroatom bonds: the C–O–C asymmetric stretch (~1230–1270 cm⁻¹) for methoxy groups versus the Aryl C–N stretch (~1340–1360 cm⁻¹) for dimethylamino groups.
To interpret the spectra accurately, one must understand the electronic environment of the pyrimidine ring.
Electronic Perturbation
Both –OCH₃ and –N(CH₃)₂ are Electron Donating Groups (EDGs) via resonance (+R) but Electron Withdrawing Groups (EWGs) via induction (-I).
Dimethylamino Effect: Nitrogen is less electronegative than oxygen (3.04 vs 3.44), making the lone pair more available for donation into the electron-deficient pyrimidine ring. This results in a significant double-bond character in the Ring–Nitrogen bond, stiffening it and shifting the vibrational frequency higher.
Methoxy Effect: Oxygen is more electronegative; while it donates electrons, the inductive withdrawal is stronger than in the amine. The Ring–Oxygen bond has less double-bond character than the Ring–Nitrogen bond.
Fermi Resonance in Methyl Groups[2]
–N(CH₃)₂: The methyl C–H stretches often exhibit complex splitting patterns (Fermi resonance) due to interaction with the overtone of the methyl deformation bands.[1] In conjugated systems, the "Bohlmann band" effect (seen in aliphatic amines) is diminished, but the region remains broad and multiplet-rich.
–OCH₃: Typically displays a distinct, sharp symmetric C–H stretching band, often isolated from the main aliphatic envelope.
Spectral Fingerprinting: The Comparative Guide
The following table summarizes the diagnostic bands required to distinguish the two substituents.
Table 1: Comparative IR Frequencies (cm⁻¹)
Vibrational Mode
Methoxy Pyrimidine (–OCH₃)
Dimethylamino Pyrimidine (–N(CH₃)₂)
Diagnostic Note
C–H Stretch (Asym)
2950 – 3000 (Medium)
2900 – 2980 (Medium)
Overlap makes this region poor for differentiation.
C–H Stretch (Sym)
2815 – 2845 (Sharp, Distinct)
2780 – 2850 (Broad/Multiplet)
Methoxy often shows a "clean" sharp peak here; Amine is complex.
Aryl–Heteroatom Stretch
1230 – 1270 (Strong)
1340 – 1380 (Strong)
PRIMARY DIFFERENTIATOR. Ar–N is higher due to resonance.
Aliphatic C–X Stretch
1010 – 1050 (Strong)
1050 – 1150 (Medium)
O–CH₃ stretch vs. N–CH₃ stretch.
Methyl Deformation
1450 – 1470
1400 – 1450
Amine methyls often deform at slightly lower frequencies.
Ring Breathing
~990 – 1000
~980 – 995
Mass-dependent; subtle shifts only.
Detailed Band Analysis
The "Smoking Gun": Aryl–X Stretching
Methoxy (C–O–C): Look for a very strong band between 1230 and 1270 cm⁻¹ . This is the asymmetric stretching of the Ar–O–C linkage. It is usually the most intense peak in the fingerprint region.
Dimethylamino (Ar–N): The conjugation forces the C_aryl–N bond order toward 1.5. This stiffening shifts the band to 1340–1380 cm⁻¹ . If you see a strong band appearing near the nitro-group region (but lack NO₂), it is likely the Ar–NMe₂ stretch.
Methoxy: The symmetric C–H stretch of the O–Me group is famously sharp and appears at lower frequencies (2815–2845 cm⁻¹) than typical alkane C–H bonds.[3] It often stands alone as a "satellite" peak to the right of the main alkyl cluster.
Dimethylamino: This group produces a "messy" envelope. While it absorbs in the same region, it lacks the singular sharpness of the methoxy band due to the coupling of the two methyl groups on the nitrogen.
Experimental Protocol: Self-Validating Workflow
To ensure data integrity, follow this ATR (Attenuated Total Reflectance) protocol. ATR is preferred over KBr pellets to avoid moisture interference in the fingerprint region.
Step 1: Instrument Validation (Background)
Action: Clean ATR crystal (Diamond/ZnSe) with isopropanol.
Check: Ensure CO₂ doublet (2350 cm⁻¹) is minimized and water vapor noise (3500-3800 cm⁻¹) is <0.001 Abs.
Step 2: Sample Preparation & Application
Action: Grind the solid pyrimidine derivative into a fine powder.
Logic: Scattering effects (Christiansen effect) can distort band shapes if particle size > wavelength of incident light.
Application: Apply to crystal.[4] Apply pressure using the anvil until the "Force Gauge" reads optimum (usually 80-100N).
Validation: Check the "Preview Mode." The strongest peak should have an absorbance between 0.1 and 0.5 a.u. If >1.0, reduce sample thickness/pressure to avoid detector saturation.
Step 3: Data Acquisition
Parameters: 4 cm⁻¹ resolution, 64 scans.
Processing: Apply ATR correction (if comparing to library transmission spectra) and automatic baseline correction.
Decision Logic Visualization
The following diagram outlines the logical flow for distinguishing these derivatives based on spectral data.
Caption: Logical workflow for distinguishing methoxy and dimethylamino substituents using characteristic IR bands.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.
Spectroscopy Online. (2020). The C-O Bond III: Ethers By a Knockout. Link
National Institutes of Health (NIH). (2025). Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives. Link
Journal of Chemical Physics. (2019). Infrared spectra of neutral dimethylamine clusters: An infrared-vacuum ultraviolet spectroscopic study. Link[5]
International Journal of Engineering Research and Applications. (2012). FT-IR and FT-Raman spectral analysis of 2-amino – 4,6- dimethylpyrimidine. Link
Validating purity of 4,5-dimethoxy-N,N-dimethylpyrimidin-2-amine using LC-MS
Title: Precision Purity Profiling: A Comparative Guide to Validating 4,5-Dimethoxy-N,N-dimethylpyrimidin-2-amine via LC-MS vs. Traditional HPLC-UV Executive Summary In the synthesis of high-value pharmaceutical intermedi...
Author: BenchChem Technical Support Team. Date: February 2026
Title: Precision Purity Profiling: A Comparative Guide to Validating 4,5-Dimethoxy-N,N-dimethylpyrimidin-2-amine via LC-MS vs. Traditional HPLC-UV
Executive Summary
In the synthesis of high-value pharmaceutical intermediates, 4,5-dimethoxy-N,N-dimethylpyrimidin-2-amine (C₈H₁₃N₃O₂) presents unique analytical challenges due to its basicity, potential for isobaric impurities, and lack of strong chromophores for certain degradation products.[1] While High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) remains the workhorse for assay purity (>98%), it frequently fails to detect trace genotoxic impurities or co-eluting regioisomers essential for regulatory compliance.[1]
This guide, written from the perspective of a Senior Application Scientist, objectively compares the performance of LC-MS/MS (Triple Quadrupole) against standard HPLC-UV , providing a validated workflow for researchers requiring absolute mass balance and structural certainty.
Part 1: The Analytical Challenge
The target molecule, 4,5-dimethoxy-N,N-dimethylpyrimidin-2-amine , contains a pyrimidine core substituted with two methoxy groups and a dimethylamine moiety.[1]
Physicochemical Profile:
Basicity: The pyrimidine nitrogens and the exocyclic amine make this a base (pKa ~4–5). This leads to peak tailing on standard C18 columns at low pH.[1]
Impurity Landscape:
Regioisomers: 4,6-dimethoxy analogs (if starting materials were impure).[1][2]
Demethylation:[1] 4-hydroxy-5-methoxy variants (isobaric changes or mass shifts of -14 Da).[1]
The Problem with Alternatives (HPLC-UV):
Standard UV detection at 254 nm is sufficient for the main peak. However, precursors like dimethylamine have weak UV absorbance.[1] Furthermore, distinguishing between the 4,5-dimethoxy and 4,6-dimethoxy isomers by UV alone is notoriously difficult due to identical chromophores.[1]
Part 2: Comparative Methodology (LC-MS vs. HPLC-UV)
The following table contrasts the performance of the proposed LC-MS method against the traditional HPLC-UV approach.
Feature
LC-MS/MS (Proposed Method)
HPLC-UV (Alternative)
Impact on Validation
Specificity
High. Mass discrimination resolves co-eluting peaks (e.g., separating main peak m/z 184 from impurity m/z 170).[1]
Moderate. Relies solely on retention time.[1] Co-eluting impurities may be masked under the main peak.
LC-MS is required to prove "Peak Purity" beyond spectral homogeneity.[1]
Wide (3–4 orders). Dynamic range covers trace impurities to assay levels (using dilution).[1]
Narrower. Detector saturation occurs at high concentrations; low concentrations vanish into noise.[1]
LC-MS allows simultaneous quantitation of major and minor components.[1][3]
Structural Insight
Yes. Fragmentation patterns (MS2) identify unknown impurities (e.g., loss of -CH₃ or -OCH₃).[1]
No. Requires fraction collection and offline NMR for identification.[1]
Accelerates troubleshooting of synthesis pathways.[1]
Part 3: Method Development & Optimization
To validate purity effectively, we must move beyond generic protocols. The following method utilizes a Charged Surface Hybrid (CSH) Phenyl-Hexyl column , which offers superior selectivity for aromatic isomers compared to standard C18.[1]
Chromatographic Conditions
Column: Waters XSelect CSH Phenyl-Hexyl, 2.1 x 100 mm, 2.5 µm.[1]
Why? The phenyl ligand provides pi-pi interactions to separate the 4,5-dimethoxy target from potential 4,6-dimethoxy isomers.[1]
Mobile Phase A: 0.1% Formic Acid in Water + 10 mM Ammonium Formate.[1]
Why? Low pH keeps the basic amine protonated for MS sensitivity ([M+H]+), while ammonium formate improves peak shape.
Impurity Screen: Scan for m/z 170 (Demethylated) and m/z 188 (Chloro-precursor isotope pattern).
Part 4: Validation Protocol (ICH Q2 R2 Aligned)
This protocol ensures the method is "fit for purpose" according to ICH guidelines.
Specificity (Stress Testing)
Protocol: Subject the sample to Acid (0.1N HCl), Base (0.1N NaOH), and Peroxide (3% H₂O₂) for 24 hours.
Acceptance Criteria: The LC-MS method must demonstrate spectral purity for the main peak (no hidden mass under the m/z 184 peak) and resolve all degradants.
Linearity & Range
Protocol: Prepare 5 concentration levels ranging from 0.05% (impurity limit) to 120% of the target assay concentration.
Data Analysis: Plot Response Ratio vs. Concentration.
Acceptance:
.
Accuracy (Recovery)
Protocol: Spike known amounts of impurities (e.g., 2-chloro-4,5-dimethoxypyrimidine) into the pure sample at 50%, 100%, and 150% of the specification limit.
The following diagram outlines the decision-making process for validating this specific aminopyrimidine, emphasizing the "Split-Stream" approach during development to correlate UV and MS data.
Caption: Figure 1. Integrated LC-UV-MS workflow ensuring correlation between optical purity (UV) and structural purity (MS).
References
ICH Harmonised Tripartite Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[1][4] [Link]
Kormány, R., et al. (2022).[1] Comparative study of performances of UHPLC-MS/MS and HPLC/UV methods for analysis of ziprasidone and its main impurities. Acta Chromatographica.[1] [Link]
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 118946, 2-Amino-4,6-dimethoxypyrimidine (Isomer Analog Reference).[1][Link][1]
Ermer, J., & Nethercote, P. (2014). Method Validation in Pharmaceutical Analysis: A Guide to Best Practice. Wiley-VCH.[1] (General Reference for Experimental Design).